molecular formula C8H11N5O2S3 B6986563 N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine

N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6986563
M. Wt: 305.4 g/mol
InChI Key: PIDOGADGLBCDOV-UHFFFAOYSA-N
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Description

N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S3/c1-2-3-9-7-11-12-8(16-7)18(14,15)5-6-4-10-17-13-6/h4H,2-3,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOGADGLBCDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=C(S1)S(=O)(=O)CC2=NSN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2,5-Thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine: Lacks the propyl group.

    N-propyl-1,3,4-thiadiazol-2-amine: Lacks the sulfonyl group.

    N-propyl-5-(1,2,5-thiadiazol-3-ylmethyl)-1,3,4-thiadiazol-2-amine: Lacks the sulfonyl group.

Uniqueness

N-propyl-5-(1,2,5-thiadiazol-3-ylmethylsulfonyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the propyl and sulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds. These unique features could make it a valuable compound for further research and development.

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